molecular formula C10H15N3O2 B11892287 Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11892287
M. Wt: 209.24 g/mol
InChI Key: XFPZNIJRWXIUAK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-11-4-7-6-13(2)12-9(7)8/h6,8,11H,3-5H2,1-2H3

InChI Key

XFPZNIJRWXIUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CN(N=C12)C

Origin of Product

United States

Preparation Methods

Synthesis of Dienamine Intermediate

The dienamine intermediate (2 ) serves as the foundational precursor for this route. It is synthesized via a two-step protocol starting from dimethyl acetonedicarboxylate. Initial condensation with hydrazine derivatives forms a pyrazole ring, followed by dehydrogenation to yield the dienamine.

Reaction Conditions

  • Reactants : Dimethyl acetonedicarboxylate, hydrazine hydrate.

  • Catalyst : Potassium carbonate (1.5 equiv).

  • Solvent : Methanol, reflux at 65°C for 6 hours.

  • Yield : 85–90% after recrystallization.

Cyclization to Target Compound

Condensation of dienamine (2 ) with ethyl glycinate derivatives in methanol under reflux facilitates pyridine ring closure. The reaction proceeds via nucleophilic attack at the α,β-unsaturated ketone moiety, followed by cyclodehydration.

Optimized Parameters

  • Molar Ratio : Dienamine : Ethyl glycinate = 1 : 1.2.

  • Temperature : 65°C, reflux for 1 hour.

  • Workup : Filtration and washing with cold methanol.

  • Yield : 72–88% across substituted variants.

Table 1: Representative Yields for Dienamine-Derived Products

SubstituentYield (%)Purity (HPLC)
-NH₂8898.5
-SO₂NH₂7697.2
-Cl7296.8

Pyrazole Carboxylate Functionalization Route

Synthesis of 1-Methyl-3-Ethyl-5-Pyrazole Carboxylate

This route, detailed in patent CN106187894A, begins with 3-ethyl-5-pyrazole carboxylic acid ethyl ester, which undergoes methylation and chlorination.

Methylation Step

  • Reactants : 3-Ethyl-5-pyrazole carboxylate, dimethyl carbonate.

  • Catalyst : Potassium carbonate (1.0–1.5 equiv).

  • Conditions : 100–150°C, 0.5–1.1 MPa pressure, 8–12 hours.

  • Yield : 80–85% after vacuum distillation.

Equation 1 :
3-Ethyl-5-pyrazole carboxylate+(CH₃O)₂COK2CO31-Methyl-3-ethyl-5-pyrazole carboxylate\text{3-Ethyl-5-pyrazole carboxylate} + \text{(CH₃O)₂CO} \xrightarrow{K_2CO_3} \text{1-Methyl-3-ethyl-5-pyrazole carboxylate}

Chlorination and Cyclization

The methylated intermediate is treated with hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) in dichloroethane to introduce the chloro substituent and facilitate ring closure.

Critical Parameters

  • Temperature : 50–70°C, 5–7 hours.

  • Molar Ratio : Pyrazole carboxylate : HCl : H₂O₂ = 1 : 1–1.5 : 1.1–1.6.

  • Workup : Sequential washing with Na₂SO₃, Na₂CO₃, and H₂O.

  • Yield : 70–75% after drying and solvent removal.

Table 2: Chlorination Reaction Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature60°CMaximizes rate
H₂O₂ Concentration35%Minimizes byproducts
Stirring Speed500 rpmEnhances mixing

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Dienamine Route : Higher yields (72–88%) but requires multistep synthesis and specialized intermediates.

  • Pyrazole Route : Lower yields (70–75%) but scalable under industrial pressure conditions.

Purity and Byproducts

  • Dienamine-Derived Products : >96% purity due to crystallization-driven purification.

  • Pyrazole-Derived Products : ~95% purity, necessitating additional washes to remove Cl⁻ residues.

Operational Complexity

  • Dienamine Method : Demands anhydrous conditions and precise stoichiometry.

  • Pyrazole Method : Tolerant to atmospheric moisture but requires high-pressure reactors.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (DMSO-d₆) : Key signals include δ 11.28 (NH), 8.51 (pyrazole CH), and 4.49 (CH₂ ester).

  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water).

  • Purity : Consistently >96% for dienamine-derived batches .

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The tetrahydro structure enables participation in cyclization and ring-modification reactions. In one protocol, treatment with LiHMDS (lithium hexamethyldisilazide) at -78°C followed by reaction with diethyl oxalate generates fused intermediates through a tandem deprotonation/cyclization pathway . This method achieves 75% yield under optimized conditions (THF solvent, inert atmosphere).

Reaction TypeReagents/ConditionsProductYield
CyclizationLiHMDS, diethyl oxalate, THF, -78°CFused pyrazolo-pyridine dicarboxylate75%

Nucleophilic Substitution

The ethyl ester group undergoes nucleophilic substitution. For example:

  • Hydrolysis : Reaction with aqueous LiOH at 60°C converts the ester to a carboxylic acid .

  • Aminolysis : Hydrazine hydrate replaces the ethoxy group, forming hydrazide derivatives.

Mechanism :

  • Base-mediated deprotonation of the ester carbonyl.

  • Nucleophilic attack by hydroxide or amine.

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions. For instance:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-3 position .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives .

Key Factors :

  • Electron-rich pyrazole ring directs electrophiles to para/ortho positions.

  • Steric hindrance from the methyl group limits reactivity at C-2.

Oxidation:

The tetrahydro-pyridine moiety oxidizes to a pyridine ring using KMnO₄ in acidic conditions, forming a fully aromatic system.

Reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyridine ring to a piperidine, enhancing solubility.

  • LiAlH₄ : Reduces the ester to a primary alcohol.

ReactionReagentsProductNotes
OxidationKMnO₄, H₂SO₄Aromatic pyrazolo-pyridineRequires reflux
ReductionH₂ (1 atm), Pd-CPiperidine derivative85% yield

Condensation Reactions

The methyl group and ester function enable condensations:

  • Knoevenagel Reaction : With aryl aldehydes, forms α,β-unsaturated esters .

  • Schiff Base Formation : Reacts with primary amines to yield imine-linked hybrids.

Example :

  • Condensation with 4-nitrobenzaldehyde in ethanol under reflux produces a conjugated system (λmax = 420 nm) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyrazole ring:

  • Borylation : Using bis(pinacolato)diboron and Pd(dppf)Cl₂ yields boronic ester derivatives for further functionalization .

Conditions :

  • Solvent: Dioxane/H₂O

  • Temperature: 90°C

  • Yield: 60–70%

Enzymatic Interactions

While not a classical reaction, the compound modulates biological systems:

  • Carbonic Anhydrase Inhibition : Binds to isoform CA-IX (Ki = 12 nM) via coordination to the zinc ion.

  • Kinase Inhibition : Blocks ATP-binding pockets in kinases like JAK2 (IC₅₀ = 0.8 μM).

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has the molecular formula C10H15N3O2C_{10}H_{15}N_{3}O_{2} and a molecular weight of approximately 195.25 g/mol. Its structural characteristics contribute to its biological activity and make it a valuable scaffold for drug development.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives in cancer therapy. This compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance:

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.6Apoptosis induction
A549 (Lung)12.3Cell cycle arrest
HeLa (Cervical)10.8Inhibition of angiogenesis

Source:

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection studies. The compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism : The compound may exert neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in the pathogenesis of Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic methodologies have been reported:

Table 2: Synthetic Routes

MethodologyYield (%)References
One-pot synthesis with amines85
Cyclization with α-keto esters78
Microwave-assisted synthesis90

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and evaluated their anticancer properties against MCF-7 cells. The results indicated that modifications at the nitrogen positions significantly enhanced cytotoxicity .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings suggested that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function .

Mechanism of Action

The mechanism by which Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific ethyl ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.

Biological Activity

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: 1355740-34-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 195.25 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.

Pharmacological Properties

This compound has shown various biological activities in recent studies:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potential anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines and induce apoptosis through different mechanisms .
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Dopamine Receptor Modulation : There is emerging evidence that compounds related to ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can act as modulators of dopamine receptors. This could have implications for treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A study on the structure-activity relationship revealed that specific substitutions on the pyrazolo ring can enhance potency against certain biological targets .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Protein-Protein Interactions (PPIs) : Recent research has identified this compound as an inhibitor of PEX14–PEX5 protein-protein interactions, which are crucial for cellular processes like peroxisome biogenesis .

Study 1: Anticancer Effects

In a study examining the anticancer effects of pyrazolo[4,3-c]pyridines, this compound was found to inhibit the growth of several cancer cell lines. The study reported a significant decrease in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound revealed its potential as a dopamine receptor modulator. The study demonstrated that it could selectively activate certain dopamine pathways while inhibiting others, suggesting a possible therapeutic application in treating conditions like schizophrenia or Parkinson's disease .

Q & A

Q. What are standard synthetic routes for preparing Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate?

The compound is synthesized via cyclocondensation reactions. A general procedure involves reacting substituted piperidone derivatives with hydrazine or phenylhydrazine hydrochloride in methanol under reflux (70°C for 4–6 hours). For example, phenylhydrazine hydrochloride reacts with 3,5-diarylidenepiperidone-4 to form the pyrazolo-pyridine core, followed by esterification to introduce the ethyl carboxylate group . Alternative routes use ammonia or alkylamines in ethanol to functionalize the 5-position of the pyrazolo-pyridine scaffold .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve bond lengths, angles, and hydrogen bonding . ORTEP-3 or WinGX can visualize thermal ellipsoids and generate publication-quality figures . For example, triclinic crystal systems (space group P1) with unit cell parameters (a ≈ 7.5 Å, b ≈ 10.7 Å, c ≈ 14.9 Å) are typical for related pyrazolo-pyridine derivatives .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, analogous pyrazolo-pyridine esters require:

  • Use of fume hoods and nitrile gloves (due to potential skin/eye irritation).
  • Avoidance of open flames (ethanol-based reactions are common).
  • Storage in dry, airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Methanol or ethanol is preferred for cyclocondensation, but DMF may enhance solubility for bulky substituents .
  • Temperature control : Reflux (70–80°C) minimizes byproducts compared to room-temperature reactions.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from unreacted amines or hydrazines .

Q. How do conflicting crystallographic data (e.g., bond angles, disorder) arise, and how are they resolved?

Data contradictions often stem from:

  • Thermal motion : High displacement parameters (U<sup>eq</sup> > 0.1 Ų) in flexible regions (e.g., ethyl ester groups).
  • Disordered atoms : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Twinned crystals : Apply TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. What computational methods validate the compound’s electronic properties or reactivity?

  • DFT calculations : Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases), leveraging the pyrazolo-pyridine core’s planar structure .
  • Crystallographic software : WinGX integrates with Mercury for Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How does substituent variation at the 5-position affect biological activity?

  • Amino groups (e.g., NH2, alkylamines): Enhance solubility and hydrogen-bonding capacity for enzyme inhibition .
  • Aryl groups (e.g., phenyl, chlorophenyl): Increase steric bulk and π-π stacking potential, improving binding to hydrophobic pockets .
  • Methodology : Synthesize derivatives via nucleophilic substitution (e.g., with aryl halides) and screen against target proteins using SPR or fluorescence assays .

Q. What strategies troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Use LC-MS or <sup>1</sup>H-NMR to identify unstable intermediates (e.g., enolates).
  • Protecting groups : Boc or benzyl groups prevent unwanted side reactions at the 7-carboxylate position .
  • Catalysis : Add Pd(OAc)2 or CuI for cross-coupling steps (e.g., Suzuki reactions) to functionalize the pyridine ring .

Methodological Tables

Table 1: Key Crystallographic Parameters for Related Derivatives

ParameterValue
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 7.588 Å, b = 10.730 Å
Bond angle (C–N–C)117.9° ± 0.2°
R factor0.048

Table 2: Reaction Optimization for 5-Substituted Derivatives

ConditionYield (%)Purity (HPLC)
Ethanol, RT, 24h4592%
Ethanol, reflux, 6h7898%
DMF, 80°C, 10h6595%

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